![molecular formula C16H10N2O5S B2506435 N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 922085-80-1](/img/structure/B2506435.png)

N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)benzo[d][1,3]dioxole-5-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

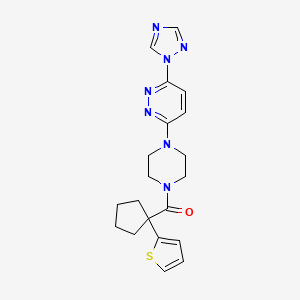

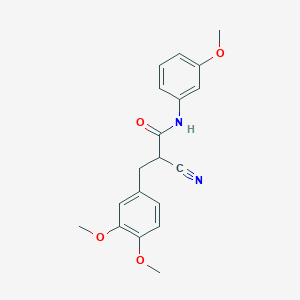

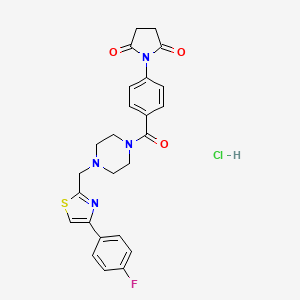

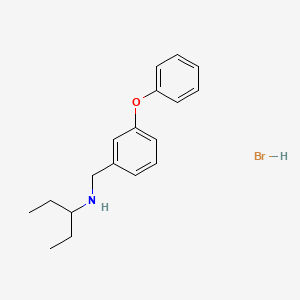

The compound "N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)benzo[d][1,3]dioxole-5-carboxamide" is a heterocyclic compound that features both benzothiazole and dioxole moieties. Benzothiazoles are aromatic heterocyclic compounds with a fusion of benzene and thiazole rings, known for their diverse biological activities, including antimicrobial and anticancer properties. Dioxoles are oxygen-containing heterocycles that can influence the electronic and steric properties of molecules. The combination of these moieties in a single compound suggests potential for significant biological activity, which could be explored for pharmaceutical applications.

Synthesis Analysis

The synthesis of related benzothiazole derivatives has been reported in several studies. For instance, compounds with a benzothiazole moiety have been synthesized by reacting benzoyl isothiocyanate with 2-aminobenzothiazole , or by condensation reactions involving carbohydrazones and thioglycolic acid . These methods typically involve the formation of intermediates that are further reacted to obtain the final benzothiazole derivatives. The synthesis procedures are often optimized to improve yields and to ensure the purity of the compounds.

Molecular Structure Analysis

The molecular structure of benzothiazole derivatives is characterized by the presence of a benzothiazole ring system, which can be confirmed by spectral studies such as IR, NMR (both 1H and 13C), and mass spectrometry . X-ray crystallography can provide detailed insights into the molecular conformation, intermolecular interactions, and crystal packing . These structural analyses are crucial for understanding the relationship between the structure of the compound and its biological activity.

Chemical Reactions Analysis

Benzothiazole derivatives can undergo various chemical reactions, including cyclocondensation , tranamidation , and reactions with chloroacetyl chloride, hydrazine hydrate, isatin, and thioglycolic acid . These reactions can be used to introduce different substituents onto the benzothiazole core, altering the compound's physical, chemical, and biological properties. The reactivity of the benzothiazole moiety can be exploited to synthesize a wide range of derivatives with potential pharmacological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives are influenced by their molecular structure. These properties include solubility, melting point, and stability, which can be assessed using techniques like thermogravimetric analysis . The electronic structure, including the distribution of electron density, can be studied using computational methods such as DFT, providing insights into the compound's reactivity . Additionally, the presence of functional groups like carboxamide can affect the compound's hydrogen bonding potential, solubility in water, and interaction with biological targets.

Scientific Research Applications

Synthesis and Spectroscopic Studies

The synthesis and characterization of heterocyclic compounds related to N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)benzo[d][1,3]dioxole-5-carboxamide have been reported, demonstrating the versatility of these molecules in organic chemistry. For instance, novel heterocyclic compounds involving benzothiazole derivatives have been synthesized, characterized by various spectroscopic methods, and explored for their antibacterial and antifungal activities (Patel, Patel, & Shah, 2015; Patel & Patel, 2015). These studies highlight the potential of these compounds in developing new antimicrobial agents.

Biological Activities

The biological activities of compounds derived from or related to this compound have been a significant focus of research. Various derivatives have been synthesized and evaluated for their antimicrobial and antioxidant properties. Some compounds have shown promising antibacterial activity, especially against Staphylococcus aureus and Bacillus subtilis, indicating the potential for these molecules in antibacterial therapy (Palkar et al., 2017). Additionally, antioxidant studies have identified compounds with moderate to significant radical scavenging activity, suggesting their utility in designing new antioxidant agents (Ahmad et al., 2012).

Potential Applications

The potential applications of these compounds extend beyond their biological activities. Their unique structural features make them suitable for various applications in medicinal chemistry and material science. For example, their use in synthesizing benzazoles in aqueous media has been explored, providing an efficient approach to producing these important heterocyclic compounds (Boeini & Najafabadi, 2009). Furthermore, the design and synthesis of novel benzothiazole-based triazolo[4,3-c]quinazoline derivatives have been reported, showing significant antioxidant and antibacterial activities, which opens up new avenues for the development of therapeutic agents (Gadhave & Kuchekar, 2020).

Mechanism of Action

Mode of Action

Based on its structural similarity to other compounds, it may interact with its targets through non-covalent interactions such as hydrogen bonding, pi-stacking, and van der waals forces .

Biochemical Pathways

The specific biochemical pathways affected by this compound are currently unknown. Given the lack of information on its targets and mode of action, it is difficult to predict which pathways might be impacted .

Pharmacokinetics

Its molecular weight (19421 g/mol) suggests that it may have good oral bioavailability, as compounds with a molecular weight under 500 g/mol are generally well-absorbed .

Action Environment

Factors such as pH, temperature, and the presence of other molecules could potentially impact its activity .

properties

IUPAC Name |

N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-1,3-benzodioxole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10N2O5S/c19-15(8-1-2-10-11(3-8)21-6-20-10)18-16-17-9-4-12-13(23-7-22-12)5-14(9)24-16/h1-5H,6-7H2,(H,17,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHPHYHFOUNCZCN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)C(=O)NC3=NC4=CC5=C(C=C4S3)OCO5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,3-Dimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2506356.png)

![2,5-dichloro-N-[1-(propan-2-yl)-1H-pyrazol-3-yl]pyridine-3-sulfonamide](/img/structure/B2506357.png)

![1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide](/img/structure/B2506361.png)

![N-(4-{[(3,4-dimethoxyphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)furan-2-carboxamide](/img/structure/B2506368.png)

![2-[[2-[2-(benzylamino)-2-oxoethyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl]-N-(4-ethylphenyl)butanamide](/img/structure/B2506371.png)